molecular formula C20H14ClFN2O4S B3412021 N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-fluoro-2-methylbenzene-1-sulfonamide CAS No. 922094-36-8

N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-fluoro-2-methylbenzene-1-sulfonamide

Cat. No.: B3412021
CAS No.: 922094-36-8
M. Wt: 432.9 g/mol
InChI Key: VRMUGQGXVWATCE-UHFFFAOYSA-N
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Description

N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-fluoro-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H14ClFN2O4S and its molecular weight is 432.9 g/mol. The purity is usually 95%.
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Biological Activity

N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features suggest various biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structure

The compound belongs to a class of molecules characterized by a tricyclic structure with multiple functional groups that enhance its biological activity. The specific configuration contributes to its interaction with biological targets.

PropertyValue
Molecular FormulaC22H18ClF2N3O5S
Molecular Weight460.90 g/mol
LogP3.308
Water SolubilityLow (LogSw = -3.73)
Polar Surface Area55.489 Ų

These properties indicate that the compound is likely to exhibit moderate lipophilicity, which can influence its absorption and distribution in biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in phospholipid metabolism, potentially leading to altered cellular signaling pathways .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, indicating potential use as an antibiotic agent .
  • Anti-inflammatory Effects : There is evidence suggesting that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Therapeutic Applications

The diverse biological activities of this compound position it as a candidate for various therapeutic applications:

  • Antibiotic Development : Given its antimicrobial properties, further exploration could lead to the development of new antibiotics.
  • Anti-inflammatory Drugs : The ability to modulate inflammation suggests potential use in treating conditions such as arthritis or other inflammatory diseases.
  • Cancer Therapy : The structural characteristics may allow it to interfere with cancer cell proliferation and survival pathways.

Study on Enzyme Inhibition

A study published in Pharmacology Reports evaluated the inhibition of lysosomal phospholipase A2 (PLA2G15) by various compounds, including derivatives similar to our target compound. Results revealed that many compounds inhibited PLA2G15 activity effectively, suggesting a common mechanism among structurally related compounds .

Antimicrobial Efficacy

In a recent investigation into new antimicrobial agents, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antibiotic .

Anti-inflammatory Properties

Research conducted on anti-inflammatory agents indicated that the compound could reduce levels of TNF-alpha and IL-6 in vitro, presenting a promising avenue for treating chronic inflammatory diseases .

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O4S/c1-11-8-13(22)3-7-19(11)29(26,27)24-14-4-6-17-15(10-14)20(25)23-16-9-12(21)2-5-18(16)28-17/h2-10,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMUGQGXVWATCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-fluoro-2-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-fluoro-2-methylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-fluoro-2-methylbenzene-1-sulfonamide
Reactant of Route 4
N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-fluoro-2-methylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-fluoro-2-methylbenzene-1-sulfonamide
Reactant of Route 6
N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-fluoro-2-methylbenzene-1-sulfonamide

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